5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[(2H-1,3-Benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core functionalized with a methylidene group linked to a 2H-1,3-benzodioxol-5-ylamine substituent. This compound belongs to a class of structurally versatile intermediates widely used in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones and isoxazolones .
Properties
IUPAC Name |
5-[(1,3-benzodioxol-5-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-14(2)20-12(16)9(13(17)21-14)6-15-8-3-4-10-11(5-8)19-7-18-10/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEOGNQVOPBZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the use of a palladium-catalyzed C-N cross-coupling reaction . This method involves the coupling of a benzodioxole derivative with a suitable amine under specific reaction conditions, such as the presence of a palladium catalyst and a base like cesium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety is known to interact with proteins, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Stability: Electron-donating groups (e.g., benzodioxol) may stabilize the enol tautomer, influencing reactivity in cyclization or nucleophilic addition reactions .
- Spectroscopic Data :
Challenges and Opportunities
- Synthetic Optimization : Improved yields for the target compound could leverage microwave or catalyst-assisted protocols (e.g., TiCl4 in multicomponent reactions, as in ).
- Biological Screening : Comparative studies with halogenated or alkylated analogs () are needed to evaluate the benzodioxol group’s impact on bioactivity.
Biological Activity
5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 369398-78-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on antimicrobial and antidiabetic activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 291.26 g/mol. It features a unique structure that combines a benzodioxole moiety with a dioxane core, which is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research has demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were evaluated using microdilution methods.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 9.8 | Yes (with gentamicin) |
| Escherichia coli | 19.5 | Yes (with amikacin) |
| Pseudomonas aeruginosa | 156.2 | Yes (with gentamicin) |
The results indicate that the compound exhibits a synergistic effect when combined with certain antibiotics, significantly lowering the required concentrations for effective bacterial inhibition .
Antidiabetic Potential
In addition to its antimicrobial properties, there is emerging evidence regarding the antidiabetic effects of benzodioxole derivatives. A related study focused on the α-amylase inhibitory activity of synthesized benzodioxole carboxamide derivatives showed promising results. The compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its potential as an antidiabetic agent .
Table 2: Antidiabetic Activity Results
| Compound | IC50 (µM) | Effect on Normal Cells (IC50 > 150 µM) |
|---|---|---|
| Benzodioxole IIa | 0.85 | Safe |
| Benzodioxole IIc | 0.68 | Safe |
These findings suggest that compounds similar to this compound may offer therapeutic benefits in managing diabetes without significant cytotoxicity to normal cells .
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their biological activities. Among these derivatives, specific compounds were found to exhibit potent antimicrobial and antidiabetic activities while maintaining low toxicity profiles in normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
